molecular formula C8H6ClNO4 B046198 4-Nitrobenzyl chloroformate CAS No. 4457-32-3

4-Nitrobenzyl chloroformate

Cat. No.: B046198
CAS No.: 4457-32-3
M. Wt: 215.59 g/mol
InChI Key: MHSGOABISYIYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzyl chloroformate, also known as (4-nitrophenyl)methyl carbonochloridate, is a versatile reagent widely used in organic synthesis. It is an ester of chloroformic acid and 4-nitrobenzyl alcohol, containing both a reactive chloroformyl (COCl) group and a nitro group (NO2). These functional groups make it useful in various chemical processes, including protecting groups and cross-coupling reactions .

Mechanism of Action

Target of Action

4-Nitrobenzyl chloroformate (4-NBC) is primarily used as a protecting agent in organic synthesis . It targets hydroxyl and amine groups in various compounds, protecting them from unwanted reactions during synthesis .

Mode of Action

4-NBC contains a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes . It reacts with hydroxyl or amine groups to form esters or amides, respectively . This reaction effectively “protects” the targeted groups from participating in other reactions during the synthesis process .

Biochemical Pathways

The primary biochemical pathway involving 4-NBC is the formation of carbamates . This process involves the reaction of 4-NBC with amines, resulting in the formation of stable carbamates . These carbamates can then be used in further reactions or can be hydrolyzed to remove the protecting group when no longer needed .

Result of Action

The primary result of 4-NBC’s action is the formation of protected compounds that can undergo further reactions without interference from the protected groups . This allows for more complex organic synthesis processes to take place .

Action Environment

4-NBC is sensitive to moisture and heat . Contact with water can lead to the liberation of toxic gases , and it can decompose under heat . Therefore, it should be stored under inert gas at low temperatures (0-10°C) to maintain its stability . The environment in which 4-NBC is used can significantly influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl chloroformate can be synthesized by reacting 4-nitrobenzyl alcohol with phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl chloroformate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

NBCF is extensively used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It acts as a coupling reagent to activate carboxylic acids, facilitating the formation of peptide bonds. This application is crucial for generating peptides with specific sequences, which are vital for biological research and therapeutic development.

  • Case Study : A study published in the Journal of the American Chemical Society highlights the use of NBCF as a safety-catch linker in SPPS, allowing for the selective cleavage of peptides under mild conditions, thus enhancing yield and purity .

Bioconjugation

NBCF is utilized for covalent immobilization of biomolecules on surfaces, which is essential for developing biosensors and diagnostic tools. Its ability to form stable linkages with proteins and nucleic acids enables researchers to create functionalized surfaces that can detect specific analytes.

  • Example : In one application, NBCF was employed to modify dextran polymers, resulting in bioconjugates that can be used for targeted drug delivery systems . These modified dextrans can carry therapeutic agents directly to target cells, improving treatment efficacy.

Drug Delivery Systems

The compound plays a pivotal role in synthesizing poly(oxyethylene) modified dextrans, which are used as carriers for drug delivery. By forming stable carbonate esters with drugs or crosslinkers, NBCF facilitates the development of hydrogels that can release drugs in a controlled manner.

  • Research Insight : Various studies have demonstrated that dextran hydrogels activated by NBCF can encapsulate therapeutic agents effectively while allowing for controlled release profiles suitable for sustained therapy .

Comparison with Similar Compounds

Uniqueness: 4-Nitrobenzyl chloroformate is unique due to its dual functional groups (chloroformyl and nitro), which allow it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable reagent in organic synthesis .

Biological Activity

4-Nitrobenzyl chloroformate (NBCF) is a chemical compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article delves into the biological activity of NBCF, exploring its mechanisms, applications, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₆ClNO₄
  • CAS Number : 4457-32-3

The compound features a nitro group, which may contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

NBCF primarily functions as a coupling reagent in organic synthesis, facilitating the formation of carbamates and carbonates. Its biological activity can be attributed to several mechanisms:

  • Nucleophilic Substitution : NBCF reacts with nucleophiles to form stable intermediates, which can further participate in biological processes.
  • Blocking Hydroxyl Groups : It is utilized to block hydroxyl groups in nucleosides, enhancing the stability of resultant compounds for phosphorylation reactions .
  • Synthesis of Bioactive Compounds : NBCF is involved in synthesizing various bioactive compounds, including thiolactones and thiazolidinones, which have demonstrated antimicrobial properties .

Antimicrobial Activity

Research indicates that NBCF and its derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds synthesized using NBCF can effectively target bacterial infections, potentially overcoming resistance mechanisms .

  • Case Study : A study on nanoparticles functionalized with NBCF demonstrated enhanced antibacterial efficacy against multidrug-resistant pathogens. The nanoparticles exhibited significant activity against both planktonic and biofilm states of bacteria, suggesting a dual action mechanism involving physical disruption and chemical interaction with bacterial membranes .
CompoundAntimicrobial ActivityMechanism
NBCF Derivative AEffective against S. aureusDisruption of cell membrane
NBCF Derivative BActive against P. aeruginosaBiofilm penetration and disruption

Protein Modification

NBCF is also employed in bioconjugation techniques for protein modification. By forming stable linkages with proteins, it facilitates the development of therapeutic agents and diagnostic tools.

  • Application Example : The use of NBCF in covalent immobilization allows for the creation of biosensors that can detect specific biomolecules with high sensitivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of NBCF is crucial for optimizing its biological applications. Modifications to the nitro group or the benzyl moiety can significantly influence its reactivity and biological efficacy.

  • Research Findings : Variations in substituents on the aromatic ring have shown to enhance or diminish the compound's antimicrobial properties. For instance, introducing electron-donating groups has been linked to increased activity against specific bacterial strains .

Properties

IUPAC Name

(4-nitrophenyl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSGOABISYIYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063482
Record name Carbonochloridic acid, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4457-32-3
Record name 4-Nitrobenzyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4457-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, (4-nitrophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROBENZYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2GS0JJV0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobenzyl chloroformate
Reactant of Route 2
Reactant of Route 2
4-Nitrobenzyl chloroformate
Reactant of Route 3
Reactant of Route 3
4-Nitrobenzyl chloroformate
Reactant of Route 4
4-Nitrobenzyl chloroformate
Reactant of Route 5
Reactant of Route 5
4-Nitrobenzyl chloroformate
Reactant of Route 6
Reactant of Route 6
4-Nitrobenzyl chloroformate
Customer
Q & A

Q1: How does 4-Nitrobenzyl Chloroformate contribute to enhanced tumor penetration in nanocarriers?

A: this compound (NBCF) serves as a cleavable protecting group for amine groups on the surface of nanocarriers. [, ] In the provided research, NBCF modifies polylysine (PLL), a positively charged polymer. This modification effectively shields the positive charges, allowing the nanocarriers to evade the immune system and achieve prolonged blood circulation. [, ] Once inside the tumor microenvironment, the hypoxic conditions trigger the gradual degradation of NBCF. [, ] This degradation exposes the amine groups of PLL, leading to a positive surface charge on the nanocarrier. [, ] This positive charge enhances the penetration of the nanocarrier into the tumor tissue due to electrostatic interactions with the negatively charged tumor cell membranes.

Q2: What are the advantages of using a hypoxia-responsive nanocarrier designed with this compound for drug delivery?

A: The key advantage lies in the targeted activation of the nanocarrier within the hypoxic tumor microenvironment. [, ] This targeted approach offers several benefits:

  • Reduced Systemic Toxicity: By shielding the drug payload until reaching the tumor, systemic exposure and potential side effects are minimized. [, ]
  • Enhanced Drug Penetration: The hypoxia-triggered positive surface charge facilitates deeper penetration into the tumor mass, improving drug delivery to otherwise inaccessible cancer cells. [, ]
  • Improved Therapeutic Efficacy: Increased drug concentration at the tumor site can lead to enhanced therapeutic efficacy and potentially improved treatment outcomes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.